![molecular formula C24H19BrClF3N2O2 B303830 4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303830.png)
4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BPTF inhibitor, is a chemical compound that has been extensively researched due to its potential applications in cancer treatment.
Mechanism of Action
4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor works by binding to the bromodomain of 4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, thereby inhibiting its activity. 4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chromatin-remodeling protein that regulates gene expression by modifying the structure of chromatin. By inhibiting 4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, 4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor prevents the expression of genes that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy. It has also been found to reduce the expression of genes that are involved in cancer cell proliferation, invasion, and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is its specificity towards 4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. This makes it a valuable tool for studying the role of 4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in cancer development and progression. However, one of the limitations of 4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on 4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor. One area of interest is the development of more potent and selective 4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors that can be used in clinical trials. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor. Additionally, the combination of 4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor with other cancer therapies is an area of active investigation. Finally, the use of 4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor in other diseases, such as neurological disorders, is also an area of potential research.
Synthesis Methods
The synthesis of 4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves several steps, including the reaction of 3-bromophenylboronic acid with 2-chloro-5-(trifluoromethyl)aniline, followed by the addition of 2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylic acid. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the activity of 4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, a protein that plays a crucial role in the development and progression of several types of cancer, including breast, lung, and prostate cancer. 4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to induce cell death in cancer cells and enhance the effectiveness of chemotherapy and radiation therapy.
properties
Product Name |
4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
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Molecular Formula |
C24H19BrClF3N2O2 |
Molecular Weight |
539.8 g/mol |
IUPAC Name |
4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H19BrClF3N2O2/c1-12-20(23(33)31-18-11-14(24(27,28)29)8-9-16(18)26)21(13-4-2-5-15(25)10-13)22-17(30-12)6-3-7-19(22)32/h2,4-5,8-11,21,30H,3,6-7H2,1H3,(H,31,33) |
InChI Key |
OHCQYJFGPKSQHY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Br)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Br)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
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